molecular formula C22H21N3O6S2 B1668651 CAY10575 CAS No. 916985-21-2

CAY10575

Cat. No.: B1668651
CAS No.: 916985-21-2
M. Wt: 487.6 g/mol
InChI Key: YYZTVTZCYVZGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10575 is a chemical compound known for its inhibitory effects on certain kinases. It is formally named 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(4-(methylsulfonyl)phenyl)methoxy]-2-thiophenecarboxamide. This compound is primarily recognized for its ability to inhibit IκB kinase β (IKKβ) and polo-like kinase 1 (Plk1), making it a valuable tool in biochemical research .

Mechanism of Action

Target of Action

CAY10575 primarily targets IKK-ε (IκB kinase epsilon) and Polo-like kinase 1 (Plk1) . IKK-ε is a non-canonical IκB kinase that plays a crucial role in inflammation and immunity. Plk1 is a key regulator of cell cycle progression and is often overexpressed in cancer cells .

Mode of Action

This compound acts as an inhibitor for both IKK-ε and Plk1 . It binds to these kinases, preventing them from phosphorylating their respective substrates. This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of IKK-ε and Plk1 by this compound affects several biochemical pathways. IKK-ε is involved in the NF-κB signaling pathway, which regulates immune and inflammatory responses . On the other hand, Plk1 plays a critical role in cell cycle progression, particularly in the G2/M transition and cytokinesis .

Pharmacokinetics

It is known to be soluble in dmso, which suggests it may have good bioavailability

Result of Action

This compound’s inhibition of IKK-ε and Plk1 leads to significant molecular and cellular effects. For instance, it has been shown to increase neurite total length in hippocampal neurons isolated from rat embryos when used at concentrations ranging from 0.8 to 20 µM .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments with similar polarity . Additionally, storage conditions can impact the compound’s stability, with recommendations for storage at -20°C .

Preparation Methods

The synthesis of CAY10575 involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes:

    Formation of the benzimidazole ring: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the methoxy groups: Methoxylation of the benzimidazole ring is carried out using methanol in the presence of an acid catalyst.

    Attachment of the thiophene ring: The thiophene ring is introduced through a coupling reaction with the benzimidazole intermediate.

    Final modifications: The methylsulfonylphenyl group is attached via a nucleophilic substitution reaction

Chemical Reactions Analysis

CAY10575 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CAY10575 has a wide range of scientific research applications:

    Chemistry: It is used as a kinase inhibitor in various biochemical assays to study kinase signaling pathways.

    Biology: The compound is employed in cell biology research to investigate the role of kinases in cell signaling and regulation.

    Medicine: this compound is explored for its potential therapeutic effects, particularly in diseases where kinase activity is dysregulated, such as cancer.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery

Comparison with Similar Compounds

CAY10575 is unique due to its dual inhibitory action on both IKKβ and Plk1. Similar compounds include:

These similar compounds highlight the specificity and versatility of this compound in targeting multiple kinases, making it a valuable tool in research.

Properties

IUPAC Name

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(4-methylsulfonylphenyl)methoxy]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S2/c1-29-17-8-15-16(9-18(17)30-2)25(12-24-15)20-10-19(21(32-20)22(23)26)31-11-13-4-6-14(7-5-13)33(3,27)28/h4-10,12H,11H2,1-3H3,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZTVTZCYVZGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=C(C=C4)S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648989
Record name 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916985-21-2
Record name 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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